Rosuvastatin sodium was first approved for medical use in the early 2000s and is marketed under various brand names, including Crestor. It is derived from fermentation products of specific fungi, but its synthesis has been optimized for industrial production, making it widely available as a pharmaceutical agent.
Rosuvastatin sodium is classified as a hydroxymethylglutaryl-coenzyme A reductase inhibitor (statin). This classification indicates its mechanism of action, which involves inhibiting the enzyme responsible for cholesterol synthesis in the liver.
The synthesis of Rosuvastatin sodium involves several complex chemical reactions, including:
A notable synthetic route begins with the preparation of a pyrimidine derivative, which undergoes Wittig olefination to introduce the heptenoic acid side chain. Subsequent steps involve careful control of reaction conditions to maintain stereochemistry and achieve high enantiomeric purity, typically above 95% . The final product is crystallized and purified to ensure minimal impurities.
The molecular formula for Rosuvastatin sodium is , with a molecular weight of approximately 482.6 g/mol. The structure features a dihydroxy heptenoic acid moiety, which is crucial for its biological activity.
Rosuvastatin sodium exists predominantly as a single enantiomer (3R, 5S), which contributes to its efficacy and reduced side effects compared to other statins. The compound's structural characteristics include:
The primary chemical reactions involved in synthesizing Rosuvastatin sodium include:
Each reaction step must be carefully monitored for temperature, pH, and time to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and purity levels throughout the synthesis process .
Rosuvastatin exerts its pharmacological effects by inhibiting hydroxymethylglutaryl-coenzyme A reductase, an enzyme critical in cholesterol biosynthesis in the liver. By blocking this enzyme, Rosuvastatin effectively reduces cholesterol production, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream.
Clinical studies have demonstrated that Rosuvastatin can lower low-density lipoprotein cholesterol by up to 55% when administered at recommended doses . Additionally, it has been shown to have beneficial effects on high-density lipoprotein cholesterol levels and triglycerides.
These properties are significant when considering formulation strategies for oral administration.
Rosuvastatin sodium is primarily used in clinical settings for managing dyslipidemia and preventing cardiovascular diseases. Its applications extend beyond standard lipid management:
Rosuvastatin sodium synthesis employs strategic bond formation between its pyrimidine heterocycle and dihydroxyheptenoic acid side chain. The Wittig reaction serves as the pivotal carbon-carbon bond-forming step, enabling stereoselective olefination. A high-yielding route begins with the condensation of ethyl isobutyrylacetate and p-fluorobenzaldehyde under Knoevenagel conditions to yield benzylidene ketoester 20.1.34 [4]. Subsequent cyclocondensation with S-methylisothiourea in hexamethylphosphoramide (HMPA) at 100°C generates dihydropyrimidine 20.1.35, which undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to afford pyrimidine 20.1.36 [4]. Critical functionalization involves sulfur oxidation with m-chloroperbenzoic acid (m-CPBA) to methylsulfonylpyrimidine 20.1.37, followed by amination with methylamine to yield methylamino intermediate 20.1.38. Sulfonamide formation (20.1.39) is achieved via sodium hydride-mediated reaction with methanesulfonyl chloride [4].
An advanced lactone pathway optimizes side-chain coupling: Phosphonium salt 20.1.42 undergoes Wittig reaction with aldehyde (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde (20.1.46) in acetonitrile, yielding protected lactone 20.1.43 [3] [10]. This sequence benefits from the lactone’s inherent stereochemical control, avoiding epimerization during downstream hydrolysis. One-pot deprotection (tetrabutylammonium fluoride, TBAF) and saponification (aqueous NaOH) directly furnish rosuvastatin sodium with >85% yield and >99% enantiomeric purity [3] [10].
Key Process Improvements:
Table 1: Key Intermediates in Rosuvastatin Synthesis
Intermediate | Structure Features | Synthetic Yield (%) |
---|---|---|
20.1.36 | S-Methylpyrimidine | 78 |
20.1.37 | Methylsulfonylpyrimidine | 92 |
20.1.46 | (2S,4R)-Aldehyde lactone | 75 |
Coupled Lactone 20.1.43 | Olefinated adduct | 88 |
Rosuvastatin’s pyrimidine core confers distinct pharmacophoric advantages over pyrrole-based statins (e.g., atorvastatin). Systematic SAR reveals:
Table 2: Impact of Structural Modifications on Rosuvastatin Potency
Modified Region | Structural Variation | HMG-CoA Reductase IC₅₀ (nM) | Relative Potency vs. Rosuvastatin |
---|---|---|---|
C2 Substituent | N-Methyl-N-methylsulfonamide | 0.16 | 1.0 (Reference) |
N,N-Dimethylamino | 1.7 | 10.6-fold ↓ | |
Methyl ester | 8.9 | 55.6-fold ↓ | |
C4 Aryl Group | p-Fluorophenyl | 0.16 | 1.0 |
Phenyl (no F) | 0.42 | 2.6-fold ↓ | |
o-Fluorophenyl | 3.1 | 19.4-fold ↓ | |
C6 Alkyl Group | Isopropyl | 0.16 | 1.0 |
Ethyl | 0.33 | 2.1-fold ↓ | |
tert-Butyl | 2.5 | 15.6-fold ↓ | |
Side Chain Stereochemistry | (3R,5S) | 0.16 | 1.0 |
(3S,5R) | 16.2 | 101-fold ↓ |
Process Complexity Metrics:Rosuvastatin synthesis requires 12 linear steps from p-fluorobenzaldehyde, with an overall yield of 15–18% in first-generation routes [4] [10]. This compares favorably with atorvastatin’s 16-step synthesis (8% overall yield), which necessitates chiral resolution via diastereomeric salt crystallization [5]. Fluvastatin’s indole-based route achieves higher yields (22%) but requires high-pressure hydrogenation for side-chain saturation [9]. The lactone pathway (Section 1.1) reduces rosuvastatin’s step count to 9 steps while boosting yield to 28% via telescoped reactions [3] [10].
Green Chemistry Advancements:
Nanoparticle Delivery Innovations:Conventional rosuvastatin exhibits 20% oral bioavailability due to first-pass metabolism and poor water solubility (0.11 mg/mL at pH 7) [2] [6]. Nanoparticle formulations address this via:
Table 3: Synthetic and Pharmacokinetic Comparison of Major Synthetic Statins
Parameter | Rosuvastatin | Atorvastatin | Fluvastatin |
---|---|---|---|
Total Synthesis Steps | 9–12 | 16 | 11 |
Overall Yield (%) | 15–28 | 8 | 22 |
Chiral Control Method | Substrate-directed | Diastereomeric salt | Chiral pool |
Aqueous Solubility (mg/mL) | 0.11 (pH 7.4) | 0.07 (pH 7.4) | 0.30 (pH 7.4) |
Conventional Bioavailability (%) | 20 | 12 | 24 |
Nanoparticle Bioavailability (%) | 80 (PLGA NPs) | 60 (Liposomes) | 75 (Nanoemulsions) |
Protein Binding (%) | 88 | >95 | >98 |
Active Transporters | OATP1B1, BCRP | OATP1B1, CYP3A4 | CYP2C9 |
Rosuvastatin’s manufacturing efficiency stems from convergent assembly: the pyrimidine core and side chain are synthesized independently, enabling parallel processing. Atorvastatin’s linear sequence creates bottlenecks in diaryl pyrrole formation [5]. Additionally, rosuvastatin’s low clogP (-0.3) facilitates purification via aqueous washes, whereas lipophilic statins (atorvastatin clogP 1.1) require energy-intensive chromatographic separation [4] [8]. Nanoparticle technologies further elevate therapeutic efficiency, demonstrating 400% greater in vivo exposure versus conventional formulations [2] [7], positioning rosuvastatin as a benchmark for next-generation statin delivery.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4